Lomefloxacin

Übersicht

Beschreibung

Lomefloxacin ist ein Fluorchinolon-Antibiotikum, das zur Behandlung bakterieller Infektionen eingesetzt wird, darunter Bronchitis und Harnwegsinfektionen. Es wird auch als prophylaktische Behandlung zur Vorbeugung von Harnwegsinfektionen bei Patienten eingesetzt, die sich transrektalen oder transurethralen chirurgischen Eingriffen unterziehen . This compound ist bekannt für seine breite antimikrobielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 1-Ethyl-6,8-Difluor-7-(3-Methylpiperazin-1-yl)-4-oxoquinolin-3-Carbonsäure mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Synthese beinhaltet typischerweise das Erhitzen der Reaktanten auf Temperaturen um 60-70 °C in einem neutralen Medium unter Verwendung einer 5%igen Ammoniaklösung bei pH 7-8 .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann Lomefloxacinhydrochlorid hergestellt werden, indem Natriumhydroxid in kaltem Injektionswasser gelöst wird, gefolgt von der Zugabe von Lomefloxacinhydrochlorid, bis die Lösung klar ist. Anschließend wird Salzsäure zugegeben, um die Verbindung auszufällen, die anschließend zentrifugiert, filtriert und gefriergetrocknet wird, um das Endprodukt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Fluoratome.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion, beinhalten aber oft kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionstyp ab. Beispielsweise kann Oxidation zu oxidierten Derivaten von this compound führen, während Substitutionsreaktionen verschiedene substituierte Chinolonderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien mit Fluorchinolon-Antibiotika verwendet.

Biologie: this compound wird in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt.

Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung bakterieller Infektionen zu bewerten.

Industrie: This compound wird bei der Entwicklung neuer Arzneimittelformulierungen und -abgabesysteme verwendet

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die bakterielle DNA-Replikation hemmt. Es zielt auf die bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV ab, die für die Transkription und Replikation bakterieller DNA unerlässlich sind. Durch die Interferenz mit diesen Enzymen verhindert this compound, dass sich die Bakterien vermehren, und führt letztendlich zu ihrem Tod .

Wissenschaftliche Forschungsanwendungen

Lomefloxacin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving fluoroquinolone antibiotics.

Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.

Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: This compound is used in the development of new drug formulations and delivery systems

Wirkmechanismus

Target of Action

Lomefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by interfering with their activity . This interference results in the inhibition of bacterial DNA replication . The bactericidal action of this compound is due to this interference, which leads to strand breakage of the bacterial chromosome, supercoiling, and resealing .

Biochemical Pathways

It is known that fluoroquinolones, including this compound, disrupt dna replication and transcription, which are vital biochemical pathways in bacteria .

Pharmacokinetics

It is known that this compound is used to treat bacterial infections, including bronchitis and urinary tract infections, and is also used to prevent urinary tract infections prior to surgery .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication and transcription, this compound prevents the bacteria from multiplying, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, studies have shown that this compound can be degraded by photolysis and peroxidation, with the efficiency of these processes depending on factors such as pH and the presence of catalysts . Additionally, this compound has been found in various environmental systems like in drinking water and aquatic bodies, which can lead to antibiotic-resistant genes generating toxicity to the species environment, including humans .

Biochemische Analyse

Biochemical Properties

Lomefloxacin exerts its bactericidal effects by interfering with the activity of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and transcribing their DNA, leading to cell death . The compound interacts with these enzymes through binding interactions, which disrupt their normal function and inhibit bacterial growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA replication and transcription, which are essential for bacterial survival. This inhibition leads to the disruption of cell signaling pathways and gene expression in bacterial cells. Additionally, this compound can cause phototoxicity and central nervous system adverse effects in human cells, including dizziness, tremors, and anxiety .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. By binding to these enzymes, this compound inhibits their activity, leading to the disruption of DNA processes and ultimately causing bacterial cell death . The primary target for gram-negative bacteria is DNA gyrase, while topoisomerase IV is the primary target for gram-positive bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, but its efficacy can be influenced by factors such as pH and temperature . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including the development of bacterial resistance over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At high doses, this compound can cause toxic effects, including cartilage erosion and arthropathy in juvenile animals . These findings highlight the importance of carefully monitoring dosage to avoid adverse effects while maintaining therapeutic efficacy.

Metabolic Pathways

This compound is minimally metabolized in the human body, with the majority of the compound being excreted unchanged in the urine. Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant . The compound’s metabolism can be influenced by interactions with other drugs, which can either increase or decrease its metabolic rate .

Transport and Distribution

This compound is well-absorbed and widely distributed throughout the body. It has a high degree of tissue distribution and can penetrate various tissues, including the respiratory tract and urinary tract . The compound is minimally bound to plasma proteins, which allows for efficient transport and distribution within the body. This compound can also chelate with heavy metals, which can affect its absorption and distribution .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV. The compound’s ability to penetrate bacterial cells and reach its target enzymes is crucial for its antibacterial activity . This compound does not undergo significant post-translational modifications, but its activity can be influenced by the presence of other molecules within the bacterial cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lomefloxacin can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid with appropriate reagents under controlled conditions . The synthesis typically involves heating the reactants at temperatures around 60-70°C in a neutral medium using a 5% ammonia solution at pH 7-8 .

Industrial Production Methods

In industrial settings, this compound hydrochloride can be prepared by dissolving sodium hydroxide in cooling injection water, followed by the addition of this compound hydrochloride until the solution is clarified. Hydrochloric acid is then added to precipitate the compound, which is subsequently centrifuged, filtered, and freeze-dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Lomefloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions, particularly involving its fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted quinolone derivatives .

Vergleich Mit ähnlichen Verbindungen

Lomefloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu denen auch andere Verbindungen wie Ciprofloxacin, Levofloxacin und Moxifloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seiner spezifischen chemischen Struktur und seinen damit verbundenen phototoxischen und zentralnervösen Nebenwirkungen . Während alle Fluorchinolone einen gemeinsamen Wirkmechanismus teilen, machen die unterschiedlichen Eigenschaften von this compound es für bestimmte klinische Anwendungen geeignet.

Liste ähnlicher Verbindungen

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Temafloxacin

Biologische Aktivität

Lomefloxacin is a fluoroquinolone antibiotic that has been extensively studied for its biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a variety of bacterial pathogens. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | ≤ 0.5 µg/mL |

| Staphylococcus aureus | ≤ 0.25 µg/mL |

| Klebsiella pneumoniae | ≤ 0.5 µg/mL |

| Pseudomonas aeruginosa | ≤ 1.0 µg/mL |

Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria, with its efficacy being comparable or superior to other fluoroquinolones like ciprofloxacin .

2. Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through several mechanisms, including oxidative stress and cell cycle arrest.

- Oxidative Stress : this compound induces the production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This effect has been demonstrated in COLO829 melanoma cells, where exposure to this compound resulted in increased ROS levels and decreased cell viability in a dose-dependent manner .

- Cell Cycle Arrest : Studies have shown that this compound can cause G2/M phase arrest in cancer cells. For instance, treatment with this compound increased the percentage of cells in the G2/M phase from 23% to 36% over 48 hours .

- DNA Fragmentation : The drug also induces DNA fragmentation, a hallmark of apoptosis, confirming its role as an anticancer agent .

Table 2: Effects of this compound on COLO829 Cells

| Treatment Concentration (mmol/L) | Cell Viability (%) | G2/M Phase (%) | ROS Production (%) |

|---|---|---|---|

| 0.1 | 86 | 31 | +38 |

| 0.5 | 37 | 36 | +93 |

| 1.0 | 12 | - | +137 |

3. Case Studies

Several clinical studies have evaluated the safety and efficacy of this compound in treating infections and its potential anticancer effects:

- In a clinical trial involving patients with uncomplicated urinary tract infections, this compound was found to be equally effective as norfloxacin and ciprofloxacin but offered the advantage of once-daily dosing .

- A study focused on this compound derivatives demonstrated that modifications at the C-3 position could enhance anticancer activity by improving topoisomerase II inhibition, with certain derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Eigenschaften

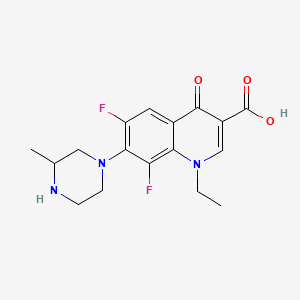

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98079-52-8 (hydrochloride) | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4040680 | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.06e-01 g/L | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

98079-51-7 | |

| Record name | Lomefloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomefloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239-240.5 °C, 239 - 240.5 °C | |

| Record name | Lomefloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomefloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.